6-(Chloromethyl)[1,3]dioxolo[4,5-F][1,3]benzoxazole
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Overview
Description
6-(Chloromethyl)[1,3]dioxolo[4,5-F][1,3]benzoxazole is a heterocyclic compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.60 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 6-(Chloromethyl)[1,3]dioxolo[4,5-F][1,3]benzoxazole, typically involves the cyclization of 2-aminophenols with various reagents. One common method is the reaction of 2-aminophenols with aldehydes in the presence of catalysts such as samarium triflate under mild reaction conditions in an aqueous medium . Another method involves the use of β-diketones catalyzed by a combination of Brønsted acid and CuI .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. For example, the reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives in an efficient and connective methodology . The use of green solvents and ambient conditions is also emphasized to ensure economical and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)[1,3]dioxolo[4,5-F][1,3]benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of benzoxazole derivatives include aldehydes, β-diketones, orthoesters, and various catalysts such as samarium triflate, Brønsted acids, and CuI .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes typically yields 2-arylbenzoxazoles .
Scientific Research Applications
6-(Chloromethyl)[1,3]dioxolo[4,5-F][1,3]benzoxazole has a wide range of scientific research applications:
Medicinal Chemistry: Benzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. They are used as starting materials for drug discovery and development.
Biological Research: The compound is used in the study of enzyme inhibitors, particularly those targeting the histone deacetylase family.
Industrial Applications: Benzoxazole derivatives are used in the production of functional materials and as intermediates in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)[1,3]dioxolo[4,5-F][1,3]benzoxazole involves its interaction with specific molecular targets. For example, it has been used as a ligand probe in fluorescence lifetime-based binding assays for acetylpolyamine amidohydrolases from Pseudomonas aeruginosa . The compound’s unique structure allows it to form non-covalent interactions with biological targets, such as hydrogen bonds and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family, known for its wide range of biological activities.
Benzothiazole: Another heterocyclic compound with similar biological activities, including antimicrobial and anticancer properties.
Benzimidazole: Known for its antiviral and anticancer activities, often compared with benzoxazole derivatives.
Uniqueness
6-(Chloromethyl)[1,3]dioxolo[4,5-F][1,3]benzoxazole stands out due to its chloromethyl group, which provides unique reactivity and potential for further functionalization. This makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C9H6ClNO3 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
6-(chloromethyl)-[1,3]dioxolo[4,5-f][1,3]benzoxazole |
InChI |
InChI=1S/C9H6ClNO3/c10-3-9-11-5-1-7-8(13-4-12-7)2-6(5)14-9/h1-2H,3-4H2 |
InChI Key |
COWXGPYJBKSVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(O3)CCl |
Origin of Product |
United States |
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